molecular formula C26H31NO4 B613572 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid CAS No. 945212-26-0

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Cat. No. B613572
CAS RN: 945212-26-0
M. Wt: 421,53 g/mole
InChI Key: MADFVGMQNXRFAF-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid, also known as FMDA, is a novel synthetic small molecule with a wide range of potential applications in the field of biochemistry and physiology. FMDA has recently been studied for its ability to act as a potential therapeutic agent for a variety of diseases and conditions, and its ability to act as a potential biomarker for early detection of certain diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of FMDA are discussed in the following sections.

Scientific Research Applications

Synthesis and Protective Group Strategy

The compound has been utilized in the synthesis of asymmetrically protected amino acids and peptides, demonstrating its role as a protective group to facilitate complex synthetic routes. Mollica et al. (2012) described a synthetic pathway exploiting (acyloxy)alkoxy promoiety as a protecting group, showcasing its application in the synthesis of asymmetrically protected 2,7-diaminosuberic acid via ring-closing metathesis (RCM) reactions. This approach underscores the compound's utility in synthesizing structurally complex peptides and amino acids for biochemical studies (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).

Advanced Material and Nanotechnology

In the field of nanotechnology and materials science, the compound has found applications in modifying surfaces and creating self-assembled structures. Gour et al. (2021) investigated the self-assembling properties of Fmoc modified aliphatic uncharged single amino acids, including the role of the (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid derivative. These modified amino acids have the potential to design novel self-assembled architectures controllable for imparting desired functions, which can pave the way for advancements in materials science and nanotechnology (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Enzyme-activated Surfactants for Carbon Nanotubes Dispersion

Cousins et al. (2009) explored the use of N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). This study demonstrated the potential of enzymatically activated CNT surfactants to create homogeneous aqueous nanotube dispersions under constant and physiological conditions. The innovative approach highlights the compound's application in enhancing the compatibility and functionality of CNTs in various scientific and industrial applications (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Mechanism of Action

Target of Action

It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or enzymes within biochemical pathways.

Mode of Action

The compound interacts with its targets through a process known as peptide stapling . This involves the incorporation of the compound into a peptide, along with another similar compound or derivative. The two compounds can then be ‘stapled’ together via a ring-closing metathesis reaction . This process can enhance the stability and bioactivity of the peptide.

Biochemical Pathways

Given its use in peptide synthesis , it can be inferred that the compound may play a role in modulating protein-protein interactions, which are integral to numerous biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific peptide in which it is incorporated. By enhancing the stability and bioactivity of peptides, the compound may potentiate the biological effects of these peptides .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability at room temperature has been noted , suggesting that it may be sensitive to temperature changes

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADFVGMQNXRFAF-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670479
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945212-26-0
Record name (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 945212-26-0
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